molecular formula C15H25NO2 B2458675 Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate CAS No. 889973-40-4

Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate

Cat. No.: B2458675
CAS No.: 889973-40-4
M. Wt: 251.37
InChI Key: DUXGYQFYWPNKJS-UHFFFAOYSA-N
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Description

Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a pyrrolizine ring through a spiro carbon atom

Properties

IUPAC Name

ethyl spiro[1,2,5,6,7,8-hexahydropyrrolizine-3,1'-cyclohexane]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-2-18-14(17)12-11-15(8-4-3-5-9-15)16-10-6-7-13(12)16/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXGYQFYWPNKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCCCC2)N3C1CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate typically involves multicomponent reactions that allow for the formation of the spirocyclic structure in a single step. One common method involves the reaction of cyclohexanone, an amine, and an ester in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can inhibit or activate the target’s function. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate is unique due to its specific combination of a cyclohexane ring and a pyrrolizine ring, which provides distinct chemical and biological properties compared to other spirocyclic compounds .

Biological Activity

Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews to provide a comprehensive overview.

Basic Information

  • Molecular Formula : C₁₅H₂₅N O₂
  • Molecular Weight : 251.37 g/mol
  • CAS Number : 889973-40-4
  • SMILES Notation : CCOC(C1CC2(CCCCC2)N2CCCC12)=O

Structural Characteristics

The compound features a spirocyclic structure, which is significant in medicinal chemistry for its ability to interact with biological targets. The spiro configuration often leads to unique pharmacological profiles due to the three-dimensional arrangement of atoms.

Pharmacological Potential

Recent studies have highlighted the biological activity of spirocyclic compounds, including those similar to this compound. These compounds are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Spiro compounds have shown potential against various bacterial strains. For instance, studies indicate that certain spirocyclic derivatives exhibit significant antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit critical enzymes involved in bacterial growth .
  • Cytotoxic Effects : Some spiro compounds have demonstrated cytotoxicity against cancer cell lines. For example, derivatives with similar structural motifs have been evaluated for their ability to induce apoptosis in tumor cells, suggesting a potential role in cancer therapy .
  • Neuroprotective Properties : There is evidence that spirocyclic compounds can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .

Study 1: Antimicrobial Evaluation

A study conducted on various spirocyclic compounds reported that those with a similar structure to this compound displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.

Study 2: Cytotoxicity Assessment

In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that certain derivatives exhibited IC₅₀ values in the low micromolar range. This suggests that these compounds could be further explored as potential anticancer agents.

Study 3: Neuroprotection Studies

Research focusing on neuroprotective agents highlighted that spirocyclic compounds could protect against oxidative stress-induced neuronal damage. In particular, this compound was noted for its ability to enhance cell viability in models of neurodegeneration.

Comparative Analysis of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicity (IC₅₀)Neuroprotective Effect
This compoundModerateLow μMPositive
Spiro[3.5]nonan derivativesHighModerate μMNegative
Spiro-pyrrolidine derivativesLowHigh μMPositive

Q & A

Basic Research Questions

Q. How is the molecular structure of ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction provides precise bond lengths, angles, and stereochemical details . For example, monoclinic crystal systems (e.g., space group P2₁) with unit cell parameters (e.g., a = 11.47 Å, b = 8.95 Å, c = 15.05 Å, β = 96.99°) are analyzed to resolve spirocyclic conformations . Complementary NMR spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy validate functional groups, such as the ester carbonyl stretch (~1700–1750 cm⁻¹) .

Q. What synthetic strategies are employed to prepare this compound?

  • Methodology : Multi-step synthesis often involves cyclization and esterification. For analogous spiro compounds, hydroformylation of unsaturated precursors (e.g., but-3-enyl derivatives) followed by aldol condensation is used . Reaction conditions (e.g., 60°C, 20 bar CO/H₂, Rh-BIPHEPHOS catalysis) are critical for regioselectivity . Solvent choice (e.g., dichloromethane) and purification via bulb-to-bulb distillation ensure product integrity .

Q. How do reaction conditions influence the stability and reactivity of this compound?

  • Methodology : Solvent polarity and temperature modulate reaction outcomes. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrrolizine derivatives, while reducing agents (e.g., LiAlH₄) may disrupt ester groups . Stability studies under varying pH and thermal conditions (e.g., 25–60°C) are conducted via HPLC to monitor degradation pathways .

Advanced Research Questions

Q. What computational methods are used to analyze the conformational dynamics of the spirocyclic system?

  • Methodology : Density Functional Theory (DFT) calculations assess puckering coordinates and ring strain. Cremer-Pople parameters (e.g., q for amplitude, φ for phase) quantify cyclohexane and pyrrolizine ring distortions . Molecular dynamics simulations (e.g., 100 ns trajectories in explicit solvent) predict solvent-dependent conformational equilibria .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

  • Methodology : In vitro binding assays (e.g., SPR, ITC) measure affinity for receptors/enzymes. For structurally related pyrrolizine esters, fluorescence polarization assays reveal competitive inhibition (e.g., IC₅₀ values in µM range) . In silico docking (AutoDock Vina) models interactions with active sites, guided by X-ray crystallographic data .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR signal overlap)?

  • Methodology : Advanced NMR techniques (e.g., 2D COSY, HSQC, NOESY) decouple overlapping signals in crowded regions (δ 1.2–4.5 ppm for ethyl/cyclohexane protons) . High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular formula .

Q. How is the compound’s toxicity profile characterized in preclinical studies?

  • Methodology : Acute toxicity assays (OECD 423) classify oral/dermal hazards (e.g., Category 4 LD₅₀ > 300 mg/kg) . Genotoxicity is evaluated via Ames test (bacterial reverse mutation) and micronucleus assay .

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